(r)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride

Description

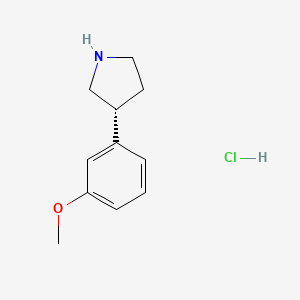

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

(3R)-3-(3-methoxyphenyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10;/h2-4,7,10,12H,5-6,8H2,1H3;1H/t10-;/m0./s1 |

InChI Key |

RLUNKTWPHYECIL-PPHPATTJSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H]2CCNC2.Cl |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using a methoxy-containing reagent.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-3-(3-Methoxyphenyl)pyrrolidine hydrochloride may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Methoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidines.

Scientific Research Applications

Drug Development

(R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is being investigated as a potential candidate for drug development due to its structural similarities to various psychoactive compounds. Preliminary studies suggest that it may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, indicating potential implications in treating neurological disorders such as depression and anxiety.

Case Study:

Research has demonstrated that compounds similar to this compound exhibit significant activity against specific receptor targets involved in mood regulation. For instance, compounds that modulate serotonin receptor activity have been associated with antidepressant effects in clinical settings .

Neuropharmacology

The compound's interactions with neurotransmitter systems make it a subject of interest in neuropharmacological studies. Its potential effects on dopamine and serotonin pathways suggest it could play a role in managing conditions like schizophrenia or bipolar disorder.

Research Findings:

In vitro studies have indicated that this compound may influence receptor signaling pathways associated with mood and behavior. These findings warrant further exploration into its therapeutic potential and safety profile .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a chiral auxiliary, aiding in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating novel compounds with potential biological activity .

Applications in Synthesis:

- Building Block: Utilized in the synthesis of other pharmacologically active compounds.

- Chiral Auxiliary: Facilitates asymmetric synthesis processes.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| This compound | Pyrrolidine ring with methoxyphenyl group | Drug development, neuropharmacology |

| (S)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride | Similar structure, different chirality | Potentially similar applications |

| Pyrrolo[2,3-b]pyridine derivatives | Fused heterocyclic structures | Anticonvulsant, anticancer activities |

Mechanism of Action

The mechanism of action of ®-3-(3-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrrolidine ring play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in the position of methoxy groups, aromatic substituents, or additional functional groups. Below is a comparative analysis:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| (R)-3-(3-Methoxyphenyl)pyrrolidine HCl | 1381927-75-8 | C₁₁H₁₆ClNO | 229.7 | 3-methoxyphenyl at pyrrolidine 3-position |

| (R)-2-(2-Methoxyphenyl)pyrrolidine HCl | 1381928-34-2 | C₁₁H₁₆ClNO | 229.7 | 2-methoxyphenyl at pyrrolidine 2-position |

| (R)-2-(4-Fluorophenyl)pyrrolidine HCl | 1381928-30-8 | C₁₀H₁₃ClFN | 217.7 | 4-fluorophenyl at pyrrolidine 2-position |

| (R)-3-(2-Methoxy-phenylsulfanyl)pyrrolidine HCl | 1417789-77-5 | C₁₁H₁₆ClNOS | 245.8 | 2-methoxyphenylthio at pyrrolidine 3-position |

| 3-Methyl Rolicyclidine HCl | 1622348-68-8 | C₁₇H₂₅N·HCl | 279.9 | Arylcyclohexylamine with 3-methylphenyl and cyclohexane ring |

Key Observations :

- Substituent Position: Moving the methoxy group from the 3- to 2-position (e.g., 1381928-34-2 vs.

- Functional Groups : The sulfur atom in 1417789-77-5 introduces a thioether linkage, which may enhance lipophilicity and metabolic stability compared to oxygen-based ethers .

- Core Structure: 3-Methyl Rolicyclidine (1622348-68-8) incorporates a cyclohexane ring, distinguishing it from pyrrolidine-based analogs. This structural difference likely confers distinct pharmacokinetic profiles, as arylcyclohexylamines are known for CNS activity .

Physicochemical and Pharmacological Properties

Solubility and Stability :

- (R)-3-(3-Methoxyphenyl)pyrrolidine HCl: Limited data, but pyrrolidine derivatives generally exhibit moderate water solubility due to the hydrochloride salt form.

- 3-Methyl Rolicyclidine HCl : Stable for ≥5 years at -20°C; UV λmax at 204 and 210 nm .

- (R)-3-(2-Methoxy-phenylsulfanyl)pyrrolidine HCl: Higher molecular weight (245.8 g/mol) may reduce aqueous solubility compared to non-sulfur analogs .

Critical Research Findings and Gaps

- Stereochemical Impact : The (R)-configuration in pyrrolidine derivatives is often associated with higher receptor selectivity, but direct comparative studies between enantiomers are lacking for 1381927-75-8 .

- Metabolism : Thioether-containing analogs (e.g., 1417789-77-5) may undergo slower oxidative metabolism compared to ethers, a hypothesis requiring validation .

- Toxicity Data: Limited information exists on the acute or chronic toxicity of these compounds, necessitating further preclinical evaluation.

Biological Activity

(r)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for pharmacological applications, supported by data tables and relevant case studies.

Molecular Formula and Structure

- Molecular Formula : C₁₁H₁₆ClN₁O

- Molecular Weight : 213.71 g/mol

- Structural Features : The compound contains a pyrrolidine ring substituted with a 3-methoxyphenyl group, which enhances its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxyphenyl group plays a crucial role in binding to these targets, influencing the compound's biological effects. Preliminary studies suggest potential modulation of dopaminergic and serotonergic systems, which may have implications for treating neurological disorders .

Pharmacological Implications

Research indicates that this compound may exhibit significant activity in the following areas:

- Neurological Disorders : Potential interactions with dopamine and serotonin receptors suggest applications in treating conditions like depression and anxiety.

- Cancer Research : The compound's mechanism may involve inhibition of cancer cell proliferation and metastasis through interactions with the urokinase receptor (uPAR) and other signaling pathways .

Case Studies

-

Dopaminergic Activity :

- A study evaluated the compound's effects on dopamine receptor modulation, revealing promising results in enhancing dopaminergic signaling pathways, which could be beneficial for conditions such as Parkinson's disease.

- Anticancer Activity :

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride | Different stereochemistry | Potentially varied therapeutic effects due to stereochemical differences |

| (R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride | Contains a thioether | May exhibit different pharmacokinetics |

| 3-(2-Methoxyphenyl)pyrrolidine hydrochloride | Similar pyrrolidine structure | Different receptor activity due to structural variation |

This table underscores the importance of structural variations in determining the biological activity and therapeutic potential of pyrrolidine derivatives.

Q & A

Q. What are the recommended synthetic routes for (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride, and how can enantiomeric purity be ensured during synthesis?

Synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is the stereoselective reduction of a pyrrolidine precursor followed by HCl salt formation. For example, enantiomeric purity can be achieved using chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution . Post-synthesis, polarimetry and chiral HPLC (e.g., with a UV detector at 210–254 nm) validate enantiomeric excess (>98% purity) .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at C3 of phenyl and pyrrolidine stereochemistry) .

- Mass Spectrometry (LC-MS) : ESI-MS in positive ion mode to verify molecular weight (MW: ~253.75 g/mol) and detect impurities .

- UV/Vis Spectroscopy : λmax ~204–210 nm for aryl-pyrrolidine derivatives .

- Elemental Analysis : Confirms Cl⁻ content (~14% w/w for hydrochloride salts) .

Q. How should (R)-3-(3-Methoxypyphenyl)pyrrolidine hydrochloride be stored to ensure stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N2) to prevent hydrolysis or oxidation. Stability studies indicate ≥95% purity retention for 24 months under these conditions .

Advanced Research Questions

Q. What pharmacological assays are suitable for studying the biological activity of this compound?

- Receptor Binding Assays : Screen for affinity at σ, NMDA, or opioid receptors using radioligand displacement (e.g., [³H]DTG for σ receptors) .

- Behavioral Studies : Rodent models (e.g., forced swim test for antidepressant activity) with dose ranges of 1–10 mg/kg (i.p. or p.o.) .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How can researchers resolve contradictions in reported activity data for this compound?

Discrepancies may arise from enantiomeric impurities or assay conditions. Mitigation strategies include:

- Cross-Validation : Replicate studies using orthogonal methods (e.g., LC-MS vs. NMR for purity) .

- Standardized Protocols : Adopt uniform buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293 for receptor assays) .

- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from certified reference standards .

Q. What methodologies are recommended for impurity profiling in batches of this compound?

Q. How can the compound’s metabolic pathways be elucidated in preclinical models?

- In Vitro Metabolite ID : Incubate with hepatocytes and analyze via UPLC-QTOF-MS. Major metabolites often include hydroxylated or demethylated derivatives .

- Isotope-Labeling : Use deuterated analogs (e.g., CD3-methoxy) to track metabolic sites .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.